5-(3-Chloro-5-fluorophenyl)nicotinaldehyde
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Overview
Description
5-(3-Chloro-5-fluorophenyl)nicotinaldehyde is a chemical compound with the molecular formula C12H7ClFNO and a molecular weight of 235.64 g/mol It is characterized by the presence of a nicotinaldehyde core substituted with a 3-chloro-5-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-5-fluorophenyl)nicotinaldehyde typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with nicotinic acid derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-5-fluorophenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 5-(3-Chloro-5-fluorophenyl)nicotinic acid.
Reduction: 5-(3-Chloro-5-fluorophenyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Chloro-5-fluorophenyl)nicotinaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorophenyl)nicotinaldehyde
- 5-(3-Fluorophenyl)nicotinaldehyde
- 5-(3-Bromophenyl)nicotinaldehyde
Uniqueness
5-(3-Chloro-5-fluorophenyl)nicotinaldehyde is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
1346692-20-3 |
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Molecular Formula |
C12H7ClFNO |
Molecular Weight |
235.64 g/mol |
IUPAC Name |
5-(3-chloro-5-fluorophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7ClFNO/c13-11-2-9(3-12(14)4-11)10-1-8(7-16)5-15-6-10/h1-7H |
InChI Key |
PKAAIPZFMVCGPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
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